molecular formula C11H16ClFN2O2S B2893412 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 1233955-09-3

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No. B2893412
CAS RN: 1233955-09-3
M. Wt: 294.77
InChI Key: XGSGKSSLMWKWRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride” is C11H16ClFN2O2S . The molecular weight is 294.7733432 .


Chemical Reactions Analysis

The compound is synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .


Physical And Chemical Properties Analysis

The compound is a white powder . The melting point and boiling point are not available . The density and flash point are also not available .

Scientific Research Applications

Corrosion Inhibition

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and its derivatives have been studied for their corrosion inhibition properties. For instance, some piperidine derivatives have been investigated for their effectiveness in inhibiting the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors of these derivatives on metal surfaces, revealing a correlation with experimental data (Kaya et al., 2016).

Structural and Molecular Characterization

The compound has been subjected to structural investigations, such as single-crystal X-ray and solid-state NMR characterizations. These studies are essential in understanding the molecular structure and dynamic behaviors of the compound, which are critical in its application in various fields, such as pharmacology (Pawlak et al., 2021).

Potential as Receptor Antagonists

Research has been conducted to explore the potential of 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride derivatives as receptor antagonists. This includes the design, synthesis, and evaluation of arylsulfonamide/amide derivatives as potent antagonists for specific receptors like the 5-HT₇ receptor, highlighting their potential in treating neurological conditions (Zajdel et al., 2012).

Antimicrobial Activity

Several studies have synthesized and evaluated derivatives of this compound for their antimicrobial activities. This includes testing against various strains of bacteria and microbes, indicating its potential as a bioactive compound in medical applications (Desai et al., 2016).

Inhibition of Enzymes

The compound and its derivatives have been studied for their ability to inhibit specific enzymes. For example, studies have focused on their potential as inhibitors of kynurenine 3-hydroxylase, which can provide insights into the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).

Pharmacokinetic Studies

There have been investigations into the pharmacokinetics of novel compounds like 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, particularly focusing on aspects like hydrolysis-mediated clearance. Such studies are crucial in drug development, as they provide vital information on the behavior of these compounds in biological systems (Teffera et al., 2013).

properties

IUPAC Name

3-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-9-2-1-3-11(8-9)17(15,16)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSGKSSLMWKWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

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